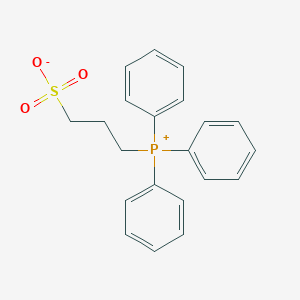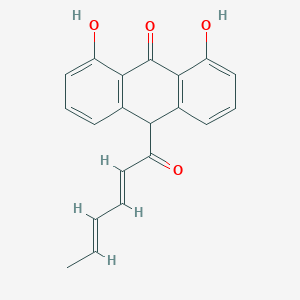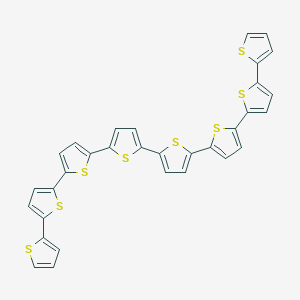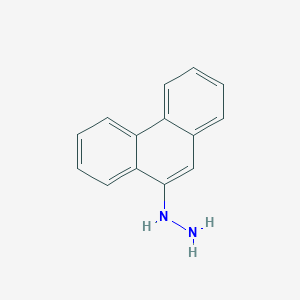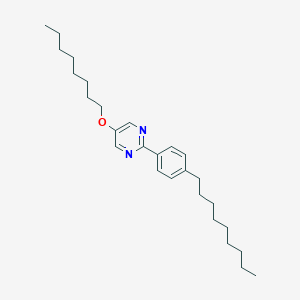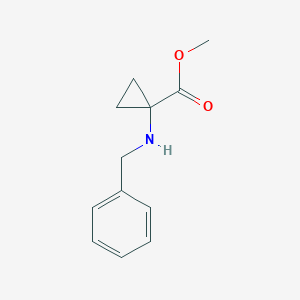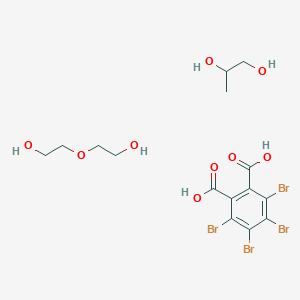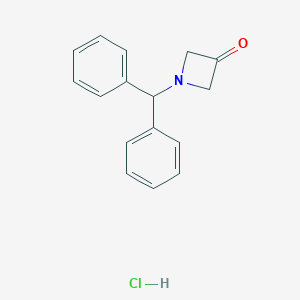
1-Benzhydrylazetidin-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydrylazetidin-3-one hydrochloride is a synthetic compound that belongs to the class of azetidinones. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 1-Benzhydrylazetidin-3-one hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been suggested that this compound may act as a sodium channel blocker, thereby reducing the excitability of neurons.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzhydrylazetidin-3-one hydrochloride exhibits significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Benzhydrylazetidin-3-one hydrochloride in lab experiments is its ease of synthesis and availability. Additionally, this compound has a relatively low cost compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Benzhydrylazetidin-3-one hydrochloride. One area of interest is the development of more potent and selective derivatives of this compound for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, the use of 1-Benzhydrylazetidin-3-one hydrochloride in the synthesis of other biologically active compounds should also be explored.
Synthesemethoden
The synthesis of 1-Benzhydrylazetidin-3-one hydrochloride involves the reaction of benzhydrylamine with ethyl chloroacetate in the presence of sodium hydride to form ethyl 2-benzhydrylazetidine-3-carboxylate. This intermediate compound is then hydrolyzed with hydrochloric acid to yield 1-Benzhydrylazetidin-3-one hydrochloride. The synthesis method is relatively simple and can be easily scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
1-Benzhydrylazetidin-3-one hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of Parkinson's disease and Alzheimer's disease. In organic synthesis, 1-Benzhydrylazetidin-3-one hydrochloride can be used as a chiral building block for the synthesis of various compounds. It has also been used as a starting material for the synthesis of other azetidinone derivatives with potential biological activities.
Eigenschaften
CAS-Nummer |
118972-99-9 |
|---|---|
Produktname |
1-Benzhydrylazetidin-3-one hydrochloride |
Molekularformel |
C16H16ClNO |
Molekulargewicht |
273.75 g/mol |
IUPAC-Name |
1-benzhydrylazetidin-3-one;hydrochloride |
InChI |
InChI=1S/C16H15NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H |
InChI-Schlüssel |
CZZSOMUDZAYRTD-UHFFFAOYSA-N |
SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)
